2-Chloro-6-fluoro-3-iodobenzoic acid
Overview
Description
2-Chloro-6-fluoro-3-iodobenzoic acid is a chemical compound with the molecular weight of 300.46 . It is a powder in physical form .
Synthesis Analysis
The synthesis of this compound involves a C-H activation method developed by Yu and coworkers . This method uses the Yu-Wasa Auxiliary and Iodine (I2) as the sole oxidant for ortho-iodination from the corresponding benzoic acid derivative .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C7H3ClFIO2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12) .Chemical Reactions Analysis
2-Fluoro-6-iodobenzoic acid, a similar compound, may be used for the synthesis of fluoro-substituted benzoyl chlorides . It may also be used for the one-pot regioselective synthesis of isocoumarins .Physical and Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 300.46 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Regioselective Intramolecular Reactions
- Regioselective Arylthiolations : Compounds similar to 2-Chloro-6-fluoro-3-iodobenzoic acid, like 2-fluoro and 2-chloro aryl thioureas, are studied for their reactivity towards forming intramolecular C–S linkages facilitated by Cu(I) and Pd(II) catalysts. This research highlights the potential of halogenated benzoic acids in synthesizing complex organic structures, such as 2-aminobenzothiazoles, through regioselective intramolecular reactions (Sahoo et al., 2012).
Synthesis and Characterization
- Synthesis of Halogenated Benzoic Acids : The synthesis of halogenated benzoic acids, including steps like carboxyl group protection, introduction of iodine ions, and deprotection, has been documented. This process, demonstrating the synthesis of 2-fluoro-6-iodobenzoic acid, underscores the methodologies applicable to compounds like this compound, reflecting its relevance in synthetic chemistry and potential for large-scale production (Zhao Haoyu et al., 2010).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-chloro-6-fluoro-3-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIO2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZCQKSICWVALD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.